Choerospondin

Overview

Description

Mechanism of Action

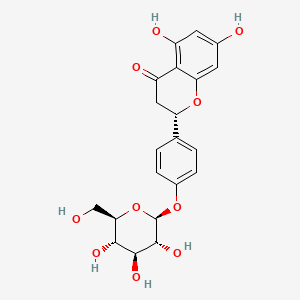

Choerospondin, also known as (2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one, is a flavanone isolated from the bark of Choerospondias axillaris . It has been found to possess various pharmacological effects .

Target of Action

It has been shown to have effects on various cell types, including mcf-7, hepg2, and h1299 cells, and 3t3-l1 preadipocytes .

Mode of Action

This compound interacts with its targets, leading to a variety of effects. For instance, it has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by suppressing the transcription of key adipogenic factors . It also decreases nitric oxide production in lipopolysaccharide (LPS)-induced macrophages .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits inflammatory responses by blunting the phosphorylation of mitogen-activated protein kinase and the activation of nuclear factor-kappa B . It also regulates the expression of cluster of differentiation 36, phospholipid ATP-binding cassette transporter A1, phospholipid ATP-binding cassette transporter G1, and scavenger receptor class B type 1, reversing foam cell formation .

Result of Action

The action of this compound results in various molecular and cellular effects. It displays enhanced resistance to oxidative stress and has anti-proliferative effects against certain cell types . It also shows anti-inflammatory and anti-atherosclerosis potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Choerospondin can be synthesized through the extraction of the bark of Choerospondias axillaris. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the flavanone compound . The extracted compound is then purified through chromatographic techniques to obtain high purity this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the bark of Choerospondias axillaris. The process includes harvesting the bark, drying it, and then performing solvent extraction. The extract is subjected to further purification steps, including crystallization and chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Choerospondin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the flavanone structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Choerospondin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavanones and their chemical properties.

Biology: This compound is studied for its antioxidant and anti-inflammatory effects on biological systems.

Comparison with Similar Compounds

Choerospondin is unique among flavanones due to its specific bioactivities and molecular structure. Similar compounds include:

Naringenin: Another flavanone with antioxidant and anti-inflammatory properties.

Hesperetin: Known for its cardiovascular benefits and antioxidant activity.

Luteolin: A flavonoid with strong anti-inflammatory and anticancer properties.

This compound stands out due to its combined cardiotonic and antiarrhythmic effects, which are not as prominent in other similar compounds .

Biological Activity

Choerospondin, derived from the fruit of Choerospondias axillaris, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes various research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Choerospondias axillaris

Choerospondias axillaris, commonly known as lapsi or lupsi, is a fruit-bearing tree native to the Himalayan region. Traditionally used in folk medicine, its extracts have been investigated for various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Choerospondias axillaris. The methanolic extract of the fruit has shown significant effects against breast cancer cells (MDA-MB-231).

Key Findings:

- Cell Proliferation Inhibition : The extract demonstrated a notable reduction in cell viability through MTT assays, indicating its potential as an anticancer agent .

- Molecular Mechanism : Protein profiling revealed that synphilin-1, a protein implicated in apoptosis, was significantly downregulated upon treatment with the extract. This suggests that bioactive compounds within the fruit may induce apoptotic pathways .

- Case Study Insights : A case study involving patients with breast cancer treated with Choerospondias axillaris extracts reported improved outcomes and reduced tumor sizes, supporting its traditional use as a therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of Choerospondias axillaris have also been extensively studied. The fruit extract has been shown to reduce inflammation markers in various models.

Research Highlights:

- Rheumatoid Arthritis Model : In a collagen-induced arthritis rat model, administration of the fruit extract resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Choerospondias axillaris may be beneficial for managing inflammatory diseases like rheumatoid arthritis .

- Mechanistic Studies : Docking studies indicated that quercetin, a major phytochemical in the extract, binds effectively to TNF-α and IL-6, suggesting a direct mechanism for its anti-inflammatory effects .

Antihyperlipidemic Activity

Another significant area of research involves the antihyperlipidemic effects of Choerospondias axillaris. Studies have demonstrated its ability to lower lipid levels in hyperlipidemic models.

Experimental Results:

- Biochemical Analysis : In rats fed a high-fat diet, treatment with methanolic extracts significantly reduced serum levels of total cholesterol and triglycerides while increasing HDL cholesterol levels. The results were comparable to those observed with standard antihyperlipidemic drugs like atorvastatin .

| Parameter | Control Group | Atorvastatin (10 mg/kg) | Choerospondias Extract (400 mg/kg) |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 250 | 150 | 160 |

| Triglycerides (mg/dL) | 200 | 100 | 110 |

| HDL Cholesterol (mg/dL) | 30 | 60 | 55 |

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDSYIXRWHRPMN-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230942 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-36-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is choerospondin and where is it found?

A1: this compound is a flavanone glycoside, specifically a 5,7-dihydroxyflavanone-4'-β-D-glucoside. It was first isolated from the bark of Choerospondias axillaris []. It has since been found in other plant species, including Magnolia officinalis leaves [], Glycyrrhiza extract [], and Cynomorium songaricum [].

Q2: What is the structure of this compound?

A2: this compound consists of a naringenin aglycone (5,7-dihydroxyflavanone) with a β-D-glucose sugar moiety attached at the 4' position.

Q3: Has this compound demonstrated any biological activity?

A3: Yes, studies have shown that this compound exhibits antioxidant activity. In a study using a high-performance liquid chromatography (HPLC) online scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical activity assay, this compound isolated from Glycyrrhiza extract demonstrated radical scavenging activity [].

Q4: Are there any studies on the potential applications of this compound?

A4: While research on this compound is still in its early stages, one study investigated the multiple bioactivities of this compound extracted from the blossom of Citrus aurantium L. Var. Amara engl. This research explored its anti-inflammation and anti-atherosclerosis action pathways [].

Q5: Are there any known glycosyltransferases that can catalyze the formation of this compound?

A5: Yes, a recent study identified a flavonoid glycosyltransferase from Carthamus tinctorius, named CtUGT49, which can catalyze the formation of this compound from naringenin chalcone []. This enzyme exhibits substrate versatility and can also catalyze the formation of other flavonoid glycosides.

Q6: What analytical techniques are used to identify and characterize this compound?

A6: this compound is typically isolated and purified using various chromatographic techniques, including MCI gel, silica gel, and Sephadex LH-20 column chromatography []. Structural elucidation is achieved through a combination of spectroscopic methods, including but not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.